Licoricesaponin H2 (Liquiritinic acid diglucoside)
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Overview
Description
Preparation Methods
Licoricesaponin H2 can be extracted from licorice root using several methods:
Water Decoction Extraction: This involves boiling the licorice root in water to extract the saponins.
Solvent Extraction: Organic solvents such as ethanol are used to extract the compound from the root.
Ultrasonic-Assisted Extraction: This method uses ultrasonic waves to enhance the extraction efficiency.
Chemical Reactions Analysis
Licoricesaponin H2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Licoricesaponin H2 has a wide range of scientific research applications:
Chemistry: It is used as a natural surfactant and emulsifying agent.
Biology: It exhibits anti-inflammatory and antioxidant properties, making it useful in studying cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancer, and ulcers.
Industry: It is used in the formulation of cosmetics and personal care products due to its skin-soothing properties
Mechanism of Action
Licoricesaponin H2 exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes like superoxide dismutase (SOD).
Immunomodulatory: It modulates the activity of immune cells, enhancing the body’s defense mechanisms.
Comparison with Similar Compounds
Licoricesaponin H2 is unique compared to other similar compounds due to its specific glycosidic structure and biological activities. Similar compounds include:
Uralsaponin T: Another triterpene saponin found in licorice with similar anti-inflammatory properties.
Glycyrrhetic Acid 3-O-Glucuronide: Known for its anti-ulcer and anti-inflammatory effects.
Araboglycyrrhizin: Exhibits antioxidant and immunomodulatory activities
Licoricesaponin H2 stands out due to its potent combination of anti-inflammatory, antioxidant, and immunomodulatory effects, making it a valuable compound for various scientific and industrial applications.
Biological Activity
Licoricesaponin H2, also known as liquiritinic acid diglucoside, is a significant triterpenoid saponin derived from the root of Glycyrrhiza uralensis (licorice). This compound has garnered attention for its diverse biological activities, including hepatoprotective, anti-inflammatory, antioxidant, and potential antitumor effects. This article provides a comprehensive overview of the biological activities associated with Licoricesaponin H2, supported by case studies and research findings.
Chemical Structure
Licoricesaponin H2 is characterized by its complex structure, which includes multiple sugar moieties attached to a triterpene backbone. Its molecular formula is C42H62O16, with a molecular weight of 834.94 g/mol. The structural complexity contributes to its varied biological activities.
1. Hepatoprotective Activity
Licoricesaponin H2 has demonstrated significant hepatoprotective effects in various studies:
- Mechanisms : It protects against liver injury through antioxidative stress, anti-inflammation, and immunoregulation. For instance, studies have shown that it can reduce serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), markers of liver damage .
- Case Study : In an experimental model using rats subjected to carbon tetrachloride (CCl₄)-induced liver damage, treatment with Licoricesaponin H2 resulted in a marked reduction in liver enzyme levels and histopathological improvements .
Study | Model | Findings |
---|---|---|
Nakamura et al. | Rat hepatocytes | Reduced enzyme release induced by CCl₄ |
Tsuruoka et al. | Wistar rats | Protection against NTiO₂-induced hepatotoxicity |
2. Anti-Inflammatory Activity
Licoricesaponin H2 exhibits potent anti-inflammatory properties:
- Mechanisms : It inhibits the production of pro-inflammatory cytokines and reduces the activation of inflammatory pathways such as the Toll-like receptor 4 (TLR4) signaling pathway .
- Case Study : In vitro studies on LPS-stimulated macrophages showed that Licoricesaponin H2 significantly reduced nitric oxide production and inflammatory cytokine release .
Study | Model | Findings |
---|---|---|
Wang et al. | Mouse endometrial epithelial cells | Inhibition of LPS-induced inflammation |
Akamatsu et al. | Neutrophils | Reduced ROS generation |
3. Antioxidant Activity
The compound also exhibits strong antioxidant capabilities:
- Mechanisms : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
- Research Findings : Studies indicate that Licoricesaponin H2 can mitigate oxidative stress in various cell types, contributing to its hepatoprotective effects .
4. Antitumor Activity
Emerging evidence suggests potential antitumor properties:
- Mechanisms : Licoricesaponin H2 may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
- Case Study : Research has shown that it can suppress the growth of human cervical cancer cells (HeLa) and breast adenocarcinoma cells (MCF-7) by modulating cell cycle progression and apoptosis-related gene expression .
Study | Cancer Cell Line | Findings |
---|---|---|
Research Group A | HeLa | Significant reduction in cell viability |
Research Group B | MCF-7 | Induction of apoptosis |
Properties
CAS No. |
135815-61-1 |
---|---|
Molecular Formula |
C42H62O16 |
Molecular Weight |
822.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4S,4aR,6aR,6bS,8aS,11S,14aR,14bS)-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H62O16/c1-37-13-14-38(2,36(53)54)17-20(37)19-7-8-22-39(3)11-10-23(40(4,18-43)21(39)9-12-42(22,6)41(19,5)16-15-37)55-35-31(27(47)26(46)30(57-35)33(51)52)58-34-28(48)24(44)25(45)29(56-34)32(49)50/h7-8,21-31,34-35,43-48H,9-18H2,1-6H3,(H,49,50)(H,51,52)(H,53,54)/t21-,22-,23+,24+,25+,26+,27+,28-,29+,30+,31-,34+,35-,37-,38+,39+,40-,41-,42-/m1/s1 |
InChI Key |
IPBGQSWRSQPGCF-LIOOBZAHSA-N |
SMILES |
CC12CCC(CC1=C3C=CC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)(C)C(=O)O |
Isomeric SMILES |
C[C@]12CC[C@](CC1=C3C=C[C@@H]4[C@]5(CC[C@@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O |
Canonical SMILES |
CC12CCC(CC1=C3C=CC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)(C)C(=O)O |
Origin of Product |
United States |
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